6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione
Description
Properties
Molecular Formula |
C4HN3O2S |
|---|---|
Molecular Weight |
155.14 g/mol |
IUPAC Name |
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione |
InChI |
InChI=1S/C4HN3O2S/c8-3-1-2(6-7-3)5-4(9)10-1/h(H,5,9) |
InChI Key |
MMEMLVYMQROPCC-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NC(=O)S1)N=NC2=O |
Origin of Product |
United States |
Preparation Methods
Knöevenagel Condensation-Based Synthesis
A prominent method involves the Knöevenagel condensation of 3-phenyl-4-thioxo-2-thiazolidinone with 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehydes under mild conditions, leading to the formation of 5-hetarylmethylene-4-thioxo-2-thiazolidinone intermediates, which are closely related to the target fused thiazole system.
Method A : Refluxing a mixture of 3-phenyl-4-thioxo-2-thiazolidinone (0.01 mol), 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde (0.01 mol), and fused sodium acetate (0.015 mol) in 10 mL glacial acetic acid for 2 hours, followed by overnight standing at room temperature. The product precipitates, is filtered, washed, dried, and recrystallized from ethanol–dioxane mixture.
Method B : Stirring the same molar amounts of reactants in 5 mL polyethylene glycol-400 (PEG-400) at room temperature until precipitation occurs. The mixture is then poured into water, filtered, washed, dried, and recrystallized similarly.
| Method | Yield (%) | Melting Point (°C) | Key IR Absorption (cm⁻¹) | ¹H-NMR Highlights (δ ppm) | Mass Spectrometry (m/z) | Elemental Analysis (Calcd vs Found) |
|---|---|---|---|---|---|---|
| A | 89 | 248 | 1715 (C=O) | 7.41–8.07 (aromatic), 8.21 (vinylic CH), 8.89 (pyrazole-H) | 439 (M⁺) | C 68.31 / 68.50; H 3.90 / 3.70; N 9.56 / 9.30; S 14.59 / 14.78 |
This method is efficient, catalyst-free, and environmentally friendly, especially when using PEG-400 as a green solvent.
One-Pot Multicomponent Reactions (MCR)
Recent advances include one-pot multicomponent syntheses involving arylglyoxals, lawsone, and thiobenzamides in acetic acid at elevated temperatures (~90 °C), yielding fully substituted 1,3-thiazole derivatives. Although this method is reported for related 1,3-thiazoles, it provides a conceptual framework for synthesizing fused thiazole systems like 6H-pyrazolo[3,4-d]thiazole-3,5-dione.
Cyclization of Thioamide Precursors
Another approach involves the reaction of thioamide-containing pyrazole derivatives with electrophilic reagents such as chloroacetaldehyde or chloroacetonitrile under basic or reflux conditions to induce cyclization forming the thiazole ring fused to the pyrazole.
- For example, treatment of pyrazolo-pyrimidine hydrazinyl derivatives with carbon disulfide and potassium hydroxide in ethanol under reflux leads to thiazole ring formation, which can be adapted for pyrazolo-thiazole systems.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-phenyl-4-thioxo-2-thiazolidinone + 1-phenyl-3-aryl-1H-pyrazole-4-carbaldehyde + sodium acetate in glacial acetic acid, reflux 2 h | Knöevenagel condensation to form intermediate | Sodium acetate acts as base; reflux promotes condensation |
| 2 | Stirring same reactants in PEG-400 at room temperature | Green solvent alternative for condensation | Avoids heating, environmentally benign |
| 3 | Cyclization via reaction with chloroacetaldehyde or chloroacetonitrile in presence of base (K2CO3) | Formation of fused thiazole ring | Requires controlled temperature and time |
| 4 | One-pot MCR of arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 °C | Rapid assembly of fully substituted thiazole derivatives | Metal- and catalyst-free, scalable |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knöevenagel Condensation (Method A) | 3-phenyl-4-thioxo-2-thiazolidinone, pyrazole-carbaldehyde, sodium acetate, glacial acetic acid | Reflux 2 h + overnight RT | ~89 | High yield, simple, catalyst-free | Requires reflux and long standing |
| Knöevenagel Condensation (Method B) | Same as A, solvent PEG-400 | Stirring at RT until precipitation | ~89 | Green solvent, mild conditions | Precipitation step needed |
| One-Pot Multicomponent Reaction | Aryl glyoxals, lawsone, thiobenzamides | Acetic acid, 90 °C, short time | High | Fast, metal/catalyst-free, scalable | Not yet applied directly to target compound |
| Cyclization of Thioamide Precursors | Pyrazole hydrazinyl derivatives, CS2, KOH | Reflux in EtOH, 3-6 h | Moderate | Versatile, direct ring formation | Requires careful control, purification |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The compound participates in nucleophilic substitutions at its reactive carbonyl positions. For instance:
Reaction with α-halocarbonyl compounds
Under reflux with triethylamine catalysis, 6H-pyrazolo[3,4-d] thiazole-3,5-dione derivatives react with α-halocarbonyl reagents (e.g., chloroacetic acid) to form thioether-linked products .
Mechanistic studies reveal carbonyl oxygen activation facilitates nucleophilic attack at the α-carbon of halocarbonyl reagents .
Condensation with Carbonyl Compounds
The 3,5-dione moiety undergoes condensation reactions with aldehydes and ketones.
Example reaction with benzaldehyde
In ethanol/piperidine, the compound forms hydrazone derivatives through carbonyl-hydrazine interactions, confirmed by:
Electrophilic Aromatic Substitution
The pyrazole nitrogen atoms exhibit nucleophilic character, enabling:
Trifluoromethylation
Substitution at N1 with CF groups enhances biological activity (IC < 1 μM against leukemia cells) .
| Substituent | Biological Activity (HL-60 cells) |
|---|---|
| CF | 97% inhibition at 10 μM |
| 4-CF-Ph | 94% inhibition at 10 μM |
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
Formation of thiazolo-pyridines
Reaction with diethyl acetylenedicarboxylate in xylene yields pyrazolo-thiazole hybrids via intramolecular cyclization :
Redox Reactions
The thiazole sulfur participates in redox processes:
Oxidation to sulfoxides
Treatment with HO/acetic acid forms sulfoxide derivatives, characterized by:
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione and its derivatives have been extensively studied for their anticancer properties. Research indicates that compounds featuring this scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound's ability to induce apoptosis in cancer cells has been linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
- Case Studies : In vitro studies demonstrated that certain derivatives of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione effectively inhibited the growth of human breast cancer (MCF-7) and lung cancer (H460) cells, with IC50 values ranging from 0.74 to 10.0 μg/mL .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of bacterial strains:
- Research Findings : A series of derivatives were synthesized and tested against multi-drug resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Some compounds exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
- Applications : These findings suggest that 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione could serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Effects
The anti-inflammatory potential of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has been documented in several studies:
- Mechanism : The compound appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
- Clinical Relevance : Its derivatives have been evaluated for their ability to reduce inflammation in models of acute and chronic inflammatory diseases .
Antioxidant Activity
Research highlights the antioxidant properties of this compound:
- Findings : Studies indicate that 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione can scavenge free radicals and reduce oxidative stress in cellular models .
- Implications : This antioxidant activity suggests potential applications in preventing diseases associated with oxidative damage.
Neurological Applications
Emerging research points to the neuroprotective effects of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione:
- Mechanism : The compound may protect neuronal cells from apoptosis induced by neurotoxic agents.
- Potential Uses : This opens avenues for its use in treating neurodegenerative disorders such as Alzheimer's disease .
Data Summary Table
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Anticancer | Induces apoptosis | Effective against MCF-7 and H460 cell lines |
| Antimicrobial | Inhibits bacterial growth | Active against MRSA with MIC comparable to antibiotics |
| Anti-inflammatory | Modulates cytokine production | Reduces inflammation in acute models |
| Antioxidant | Scavenges free radicals | Reduces oxidative stress |
| Neurological | Protects neuronal cells | Potential use in neurodegenerative diseases |
Mechanism of Action
The mechanism of action of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and inhibiting the activity of enzymes such as topoisomerase II alpha, which is involved in DNA replication and cell division. By inhibiting this enzyme, the compound can prevent the proliferation of cancer cells and induce apoptosis .
Additionally, 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has been shown to interfere with the Hedgehog signaling pathway, which plays a crucial role in cell differentiation and development. Inhibition of this pathway can lead to the suppression of tumor growth and the induction of cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione with three classes of analogous compounds: piperazine-2,5-diones , triazoline-3,5-diones , and pyridazine-diones . Key differences in structure, synthesis, and bioactivity are highlighted.
Structural and Functional Group Analysis
Key Observations :
- Ring Strain : The fused pyrazole-thiazole system likely imposes greater ring strain than six-membered piperazine-diones, which could limit stability but enhance reactivity in cycloaddition reactions.
Reactivity Trends :
- Triazoline-diones (e.g., 4-MTAD) exhibit rapid "click" reactivity with dienes, whereas piperazine-diones show slower, enzyme-mediated bioactivity. The thiazole moiety in the target compound may favor nucleophilic aromatic substitution over cycloaddition.
Biological Activity
6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a fused pyrazole and thiazole ring system, characterized by two carbonyl groups at the 3 and 5 positions of the thiazole ring. Its unique structure enhances its reactivity and potential interactions with biological targets, making it a promising candidate for drug development in various therapeutic areas.
Chemical Structure and Properties
The molecular structure of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione can be represented as follows:
This compound is notable for the presence of both nitrogen and sulfur atoms within its ring system, which contribute to its electronic properties and reactivity. The functional groups present allow it to participate in various chemical reactions typical of heterocycles.
Biological Activities
1. Antimicrobial Activity
Research indicates that 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione exhibits significant antimicrobial properties. It has been tested against a variety of bacterial strains including Escherichia coli, Staphylococcus aureus, Bacillus subtilis, and fungal strains such as Candida albicans and Aspergillus niger. In vitro studies have demonstrated substantial inhibition zones and low minimum inhibitory concentrations (MIC) for this compound.
| Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 0.25 |
| S. aureus | 18 | 0.22 |
| Bacillus subtilis | 14 | 0.30 |
| Candida albicans | 12 | 0.35 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
2. Anticancer Activity
In addition to its antimicrobial properties, derivatives of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione have shown potential in anticancer research. Studies have indicated that these compounds can inhibit tumor growth and induce apoptosis in various cancer cell lines.
For instance, one study reported that certain derivatives effectively inhibited cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanisms involved include the induction of DNA fragmentation and suppression of cell cycle progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.30 | Induction of apoptosis |
| A549 | 0.25 | Inhibition of cell migration |
Molecular docking studies further elucidated the binding interactions between these compounds and key proteins involved in cancer pathways .
3. Antioxidant Properties
The antioxidant capacity of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione has also been evaluated through various assays. The compound demonstrated notable activity in scavenging free radicals in DPPH and hydroxyl radical assays, indicating its potential utility in preventing oxidative stress-related diseases .
Case Studies
Several studies have focused on synthesizing derivatives of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione to enhance its biological activity:
- Study A : A series of pyrazolyl-thiazole derivatives were synthesized and screened for antimicrobial activity against multiple pathogens. Results showed that specific modifications significantly increased efficacy against resistant strains .
- Study B : Researchers explored the anticancer potential of modified derivatives through in vitro assays on various tumor cell lines. The findings highlighted the importance of structural modifications in enhancing biological activity .
Q & A
Basic Research Questions
Q. How can researchers design an efficient synthetic route for 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione?
- Methodology : Start with heterocyclic precursors like pyrazole and thiazole derivatives. Use cyclocondensation reactions under controlled conditions (e.g., refluxing in dioxane with triethylamine as a catalyst). Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .
- Key Considerations : Select substituents that enhance ring stability. For example, electron-withdrawing groups on the pyrazole moiety may improve reaction yields .
Q. What spectroscopic techniques are critical for characterizing 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione?
- Methodology :
- NMR : Use H and C NMR to confirm regiochemistry and substituent positions. Compare chemical shifts with computed data (e.g., DFT calculations) .
- IR : Identify carbonyl (C=O) and thiazole (C-S) stretching vibrations (e.g., 1680–1700 cm for dione groups) .
- Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to validate the core structure .
Q. How do structural modifications influence the reactivity of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione?
- Methodology : Synthesize derivatives with varying substituents (e.g., methyl, phenyl) and evaluate their electronic effects via Hammett plots or computational studies (e.g., Fukui indices). Correlate results with experimental reactivity in nucleophilic/electrophilic reactions .
- Example : Methyl groups at positions 3 and 5 enhance steric hindrance, reducing unwanted side reactions in cycloaddition processes .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione derivatives?
- Methodology : Apply a 2 factorial design to test variables (temperature, catalyst concentration, solvent polarity). Use ANOVA to identify significant factors. For instance, higher temperatures (120–150°C) may accelerate cyclization but risk decomposition .
- Case Study : A study on pyrazolo-thiadiazine derivatives achieved 92% yield by optimizing microwave irradiation time (5–10 min) and power (300–500 W) .
Q. How should researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodology :
- Step 1 : Re-optimize computational parameters (e.g., solvent effects in DFT calculations using PCM models).
- Step 2 : Validate NMR assignments via 2D techniques (COSY, HSQC) to distinguish overlapping signals .
- Example : Discrepancies in C NMR shifts for carbonyl carbons may arise from solvent polarity differences not accounted for in simulations .
Q. What mechanistic insights can be gained from studying the electrochemical behavior of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione?
- Methodology : Perform cyclic voltammetry (CV) to identify redox-active sites. Correlate oxidation/reduction potentials with HOMO-LUMO gaps from DFT. For instance, electron-deficient thiazole rings may exhibit reversible reduction waves at −1.2 V vs. Ag/AgCl .
Q. How does surface adsorption affect the catalytic activity of 6H-pyrazolo[3,4-d][1,3]thiazole-3,5-dione in heterogeneous systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
